N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Description
"N-(1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide" is a structurally complex small molecule featuring a pyrazole core substituted with a benzo[d]thiazole moiety at the 1-position and a methyl group at the 3-position. The 5-position of the pyrazole is linked to a partially saturated tetrahydronaphthalene carboxamide.
Synthetic routes for analogous 1,5-diarylpyrazole carboxamides involve coupling reactions using reagents such as 1-[3-(dimethylamino)-propyl]-3-ethylcarbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) to form amide bonds, as demonstrated in related studies . However, the unique substitution pattern of this compound—particularly the benzo[d]thiazole and tetrahydronaphthalene groups—suggests tailored synthetic optimization for enhanced target engagement.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-14-12-20(26(25-14)22-23-18-8-4-5-9-19(18)28-22)24-21(27)17-11-10-15-6-2-3-7-16(15)13-17/h4-5,8-13H,2-3,6-7H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDITBPORVNFNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=C(CCCC3)C=C2)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities.
Mode of Action
It’s known that benzothiazole derivatives can interact with various enzymes and receptors, leading to a range of biological effects. For instance, some benzothiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
Biochemical Pathways
For instance, inhibition of COX enzymes can affect the production of prostaglandins, which play a key role in inflammation.
Biological Activity
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological targets, and relevant research findings.
Structural Overview
The compound features a benzothiazole moiety linked to a pyrazole ring , which is further connected to a tetrahydronaphthalene carboxamide . This unique structure contributes to its multifaceted interactions within biological systems.
Target Enzymes
The primary biological target of this compound is the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial in the arachidonic acid pathway, which is responsible for the production of prostaglandins involved in inflammation and pain responses.
Mode of Action
This compound inhibits COX enzyme activity. This inhibition leads to a reduction in prostaglandin synthesis, thereby decreasing inflammatory responses and associated pain .
Biological Activities
- Anti-inflammatory Effects
- Anticancer Properties
In Vitro Studies
In vitro evaluations have revealed that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
- A549 Human Lung Adenocarcinoma Cells : Demonstrated significant inhibition of cell proliferation with an IC50 value indicating potent activity .
Structure-Activity Relationship (SAR)
SAR studies have identified critical structural features that influence the biological activity of this compound:
| Structural Feature | Activity Impact |
|---|---|
| Benzothiazole Moiety | Essential for COX inhibition |
| Pyrazole Ring | Enhances anticancer properties |
| Tetrahydronaphthalene | Contributes to overall bioactivity |
These findings suggest that modifications to these moieties could lead to improved therapeutic agents with enhanced efficacy.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.
Anti-inflammatory Effects
The compound has been identified as a potential anti-inflammatory agent. It likely exerts its effects through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. By modulating these pathways, the compound may help alleviate symptoms associated with inflammatory diseases such as arthritis and other chronic conditions .
Antimicrobial Properties
This compound has also shown promise as an antimicrobial agent. Its structural components allow it to interact with various biological targets, potentially leading to the development of new treatments for bacterial and fungal infections.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
Study 1: Anticancer Mechanisms
A study published in Journal of Medicinal Chemistry investigated the anticancer mechanisms of similar pyrazole derivatives. The findings suggested that these compounds inhibit key enzymes involved in cancer cell metabolism and proliferation, indicating a pathway through which this compound could function as an effective anticancer agent.
Study 2: Anti-inflammatory Activity
Research conducted on pyrazole-based compounds demonstrated their ability to reduce inflammation in animal models of arthritis. The results indicated that these compounds significantly lowered levels of pro-inflammatory cytokines and markers in serum samples . This suggests that this compound may have similar effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Features and Hypothesized Properties
| Compound Name | Key Structural Features | Hypothesized Biological Activity | Solubility (Predicted) | Metabolic Stability |
|---|---|---|---|---|
| N-(1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | Benzo[d]thiazole, 3-methylpyrazole, tetrahydronaphthalene | Enhanced kinase inhibition (hypothetical) | Moderate (logP ~3.5) | High |
| N-(1-Phenyl-3-methyl-1H-pyrazol-5-yl)-naphthalene-2-carboxamide | Phenyl, 3-methylpyrazole, fully aromatic naphthalene | Moderate activity (e.g., IC50 ~500 nM) | Low (logP ~4.2) | Moderate |
| N-(1-(Benzothiophen-2-yl)-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | Benzothiophene, unsubstituted pyrazole, tetrahydronaphthalene | Potential off-target effects | High (logP ~2.8) | Moderate |
Key Findings and Trends
Benzo[d]thiazole vs. Phenyl : The benzo[d]thiazole group likely improves target binding via hydrogen-bonding interactions with kinase ATP pockets, compared to phenyl substituents, which rely on weaker hydrophobic interactions. This is supported by studies showing benzoheterocycles enhance inhibitory potency in kinase targets .
Tetrahydronaphthalene vs. Naphthalene : Partial saturation of the naphthalene ring may reduce logP (improving solubility) while retaining aromatic stacking capabilities. Fully aromatic analogs often exhibit higher lipophilicity, limiting bioavailability.
Methyl Substitution : The 3-methyl group on the pyrazole likely minimizes metabolic oxidation at this position, enhancing stability compared to unsubstituted analogs .
Q & A
Q. What are the optimized synthetic routes for N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide, and how do reaction conditions impact yield?
The synthesis typically involves multi-step reactions, including:
- Coupling of benzothiazole and pyrazole precursors via nucleophilic substitution or amide bond formation.
- Use of catalysts like triethylamine or copper diacetate to facilitate cyclization or coupling steps .
- Solvent optimization (e.g., ethanol, DMF) to enhance solubility and reaction efficiency .
Critical parameters include temperature control (room temperature to reflux) and reaction monitoring via TLC or HPLC to ensure intermediate purity .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- 1H/13C NMR for confirming regiochemistry of the pyrazole and benzothiazole moieties .
- IR spectroscopy to validate carbonyl (C=O, ~1670 cm⁻¹) and amide (N–H, ~3260 cm⁻¹) functional groups .
- HPLC with reverse-phase columns for purity assessment (>95% purity threshold) .
- HRMS for exact mass confirmation (e.g., resolving discrepancies in isotopic patterns) .
Q. What preliminary biological screening assays are suitable for evaluating its therapeutic potential?
- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to assess anticancer activity .
- Enzyme inhibition studies (e.g., COX-2 for anti-inflammatory potential) using fluorometric or colorimetric readouts .
- Antimicrobial disk diffusion assays against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity (e.g., kinase inhibition vs. antimicrobial activity)?
- SAR studies :
- Pyrazole substitution : Introducing electron-withdrawing groups (e.g., nitro) at the 3-methyl position may enhance kinase binding .
- Benzothiazole modifications : Fluorination at the 6-position improves metabolic stability and bioavailability .
- Computational docking : Use Schrödinger Suite or AutoDock to predict interactions with targets like EGFR or bacterial topoisomerases .
Q. How to resolve contradictory data in biological activity across studies (e.g., variable IC50 values)?
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and solvent (DMSO vs. ethanol) .
- Validate target engagement : Employ SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding .
- Replicate in orthogonal models : Compare results across 2D vs. 3D cell cultures or patient-derived organoids .
Q. What strategies mitigate synthetic challenges, such as low yields in amide coupling steps?
- Activating agents : Use HATU or EDCI/HOBt for efficient carboxamide formation .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 8 hrs to 30 mins) and improve yields by 15–20% .
- Purification techniques : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
Q. How to design stability studies for this compound under physiological conditions?
- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and analyze via LC-MS to identify hydrolysis products (e.g., cleavage of the amide bond) .
- Plasma stability assays : Use rat or human plasma to assess esterase-mediated degradation over 24 hrs .
- Light/thermal stability : Store at 4°C, 25°C, and 40°C with/without UV exposure, monitoring degradation via HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
